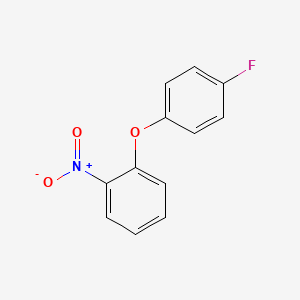

1-(4-Fluorophenoxy)-2-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenoxy)-2-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUGUAHSQDRBNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Fluorophenoxy)-2-nitrobenzene via Ullmann Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diaryl ether linkage is a ubiquitous structural motif in a multitude of biologically active molecules and functional materials.[1][2] Its synthesis, therefore, is of paramount importance in the fields of medicinal chemistry and drug development. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, represents a classical and enduring method for the formation of this critical C-O bond.[3][4] This technical guide provides a comprehensive overview of the synthesis of a key diaryl ether intermediate, 1-(4-fluorophenoxy)-2-nitrobenzene, via the Ullmann condensation. We will delve into the mechanistic underpinnings of this reaction, present a detailed experimental protocol, and discuss critical parameters for process optimization. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction: The Significance of the Diaryl Ether Scaffold

The diaryl ether moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] The unique bent geometry and conformational flexibility of the diaryl ether linkage allow it to effectively span protein binding pockets and engage in crucial molecular interactions. The target molecule, 1-(4-fluorophenoxy)-2-nitrobenzene, is a valuable building block in its own right. The presence of the nitro group, a versatile functional handle, allows for further chemical transformations, most notably its reduction to an amine, opening pathways to a variety of aniline derivatives.[5][6] The fluorine substituent can enhance metabolic stability and binding affinity, a common strategy in modern drug design.

The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, has evolved from a reaction requiring harsh conditions—high temperatures and stoichiometric copper—to a more refined and versatile synthetic tool with the advent of modern ligand-accelerated protocols.[3] This guide will focus on a contemporary approach to the Ullmann synthesis of 1-(4-fluorophenoxy)-2-nitrobenzene.

The Ullmann Condensation: A Mechanistic Overview

The Ullmann condensation for the synthesis of diaryl ethers involves the copper-catalyzed coupling of an aryl halide with a phenol. The reaction is typically carried out in the presence of a base. While the precise mechanism can vary depending on the specific reaction conditions, a generally accepted catalytic cycle is believed to involve Cu(I) and Cu(III) intermediates.

A plausible mechanistic pathway for the synthesis of 1-(4-fluorophenoxy)-2-nitrobenzene is as follows:

-

Formation of a Copper Phenoxide: The reaction is initiated by the deprotonation of 4-fluorophenol by a base, followed by coordination to a Cu(I) catalyst to form a copper(I) phenoxide species.

-

Oxidative Addition: The aryl halide, in this case, a 2-halonitrobenzene (e.g., 1-chloro-2-nitrobenzene or 1-bromo-2-nitrobenzene), undergoes oxidative addition to the copper(I) phenoxide. This step is often rate-limiting and results in the formation of a Cu(III) intermediate. The electron-withdrawing nitro group on the aryl halide facilitates this step.[3]

-

Reductive Elimination: The Cu(III) intermediate then undergoes reductive elimination to form the desired C-O bond of the diaryl ether product, 1-(4-fluorophenoxy)-2-nitrobenzene, and regenerate the Cu(I) catalyst, which can then re-enter the catalytic cycle.

The use of ligands, such as diamines or amino acids, can accelerate the reaction by stabilizing the copper catalyst and facilitating the oxidative addition and reductive elimination steps.

Experimental Protocol: Synthesis of 1-(4-Fluorophenoxy)-2-nitrobenzene

This protocol provides a detailed, step-by-step methodology for the synthesis of 1-(4-fluorophenoxy)-2-nitrobenzene based on established principles of the Ullmann condensation.

Reaction Scheme:

Caption: General reaction scheme for the Ullmann condensation.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 1-Chloro-2-nitrobenzene | C₆H₄ClNO₂ | 157.56 | 1.58 g | 10.0 | Aryl Halide |

| 4-Fluorophenol | C₆H₅FO | 112.10 | 1.12 g | 10.0 | Phenol |

| Copper(I) Iodide | CuI | 190.45 | 190 mg | 1.0 | Catalyst |

| L-Proline | C₅H₉NO₂ | 115.13 | 230 mg | 2.0 | Ligand |

| Potassium Carbonate | K₂CO₃ | 138.21 | 2.76 g | 20.0 | Base |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - | Solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Extraction Solvent |

| Brine (sat. NaCl) | NaCl | 58.44 | As needed | - | Washing Agent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying Agent |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-2-nitrobenzene (1.58 g, 10.0 mmol), 4-fluorophenol (1.12 g, 10.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), L-proline (230 mg, 2.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

-

Reaction Conditions: Heat the reaction mixture to 140 °C in a preheated oil bath with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexanes/ethyl acetate). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 100 mL of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 1-(4-fluorophenoxy)-2-nitrobenzene as a solid.

-

Process Optimization and Troubleshooting

The success of the Ullmann condensation is highly dependent on several factors. The following section provides insights into optimizing the reaction and troubleshooting common issues.

Choice of Aryl Halide

The reactivity of the aryl halide follows the order: I > Br > Cl >> F. While aryl iodides are the most reactive, they are also the most expensive. Aryl chlorides are more cost-effective but often require more forcing conditions or more efficient catalytic systems. The presence of an electron-withdrawing group, such as the nitro group in the ortho position, significantly activates the aryl halide towards oxidative addition.

Catalyst and Ligand System

-

Copper Source: Copper(I) salts, such as CuI, CuBr, and Cu₂O, are commonly used. While the active catalytic species is generally considered to be Cu(I), Cu(0) and Cu(II) sources can also be effective as they can be converted to Cu(I) in situ.

-

Ligands: The use of ligands is crucial for modern, milder Ullmann condensations. Ligands such as amino acids (e.g., L-proline, N,N-dimethylglycine), diamines (e.g., 1,10-phenanthroline), and N-heterocyclic carbenes (NHCs) have been shown to significantly improve reaction rates and yields. The choice of ligand can be substrate-dependent and may require screening to identify the optimal one for a specific transformation.

Base and Solvent Selection

-

Base: A variety of inorganic bases can be employed, with potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) being the most common. The base is essential for the deprotonation of the phenol and plays a role in the regeneration of the active catalyst.

-

Solvent: High-boiling polar aprotic solvents such as DMF, dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst, inappropriate ligand, suboptimal base or solvent, insufficient temperature. | Use fresh, high-purity Cu(I) salt. Screen a variety of ligands. Try a different base (e.g., Cs₂CO₃). Ensure the solvent is anhydrous. Incrementally increase the reaction temperature. |

| Formation of Side Products | Homocoupling of the aryl halide, decomposition of starting materials or product. | Lower the reaction temperature. Use a more effective ligand to promote the desired cross-coupling. Ensure a strictly inert atmosphere. |

| Difficult Purification | Co-elution of starting materials and product. | Optimize the TLC eluent system before performing column chromatography. Consider recrystallization as an alternative purification method. |

Experimental Workflow and Logic

The synthesis of 1-(4-fluorophenoxy)-2-nitrobenzene via the Ullmann condensation follows a logical and systematic workflow, from the initial setup to the final characterization of the product.

Sources

Spectroscopic data of 1-(4-Fluorophenoxy)-2-nitrobenzene

CAS Registry Number: 4475-59-6 Molecular Formula: C₁₂H₈FNO₃ Molecular Weight: 233.20 g/mol [1][2][3]

Executive Summary

This technical guide profiles 1-(4-Fluorophenoxy)-2-nitrobenzene , a critical biaryl ether intermediate used in the synthesis of tricyclic dibenzoxazepine antipsychotics (e.g., Loxapine, Amoxapine analogues) and agrochemical agents.[1][3]

The molecule features two distinct aromatic systems linked by an ether oxygen: an electron-deficient 2-nitrophenyl ring and an electron-rich 4-fluorophenyl ring.[3] This electronic push-pull system creates unique spectroscopic signatures essential for structural validation.[1][3] This guide provides the synthesis logic, predicted spectroscopic data, and quality control protocols required for pharmaceutical-grade characterization.

Part 1: Synthesis & Reaction Logic[1][4]

The synthesis relies on a Nucleophilic Aromatic Substitution (

Reaction Scheme

Electrophile: 1-Fluoro-2-nitrobenzene (preferred over chloro- analog for faster kinetics in

Workflow Diagram (DOT)

Caption: Figure 1. Step-wise

Part 2: Spectroscopic Profiling (NMR)[3]

Accurate characterization requires resolving the two distinct aromatic spin systems.[3] The Fluorine-19 nucleus serves as a definitive purity handle, while Proton NMR confirms the substitution pattern.[3]

A. 1H-NMR (Proton) Prediction & Assignment

Solvent:

The spectrum will display two distinct regions.[3] The Nitro-ring protons are deshielded and show typical ortho-substitution splitting.[3] The Fluoro-ring protons appear as a higher-order AA'BB' system coupled to the fluorine atom.[3]

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H-3 (Ring A) | 7.95 - 8.05 | dd | Most Deshielded. Ortho to | |

| H-5 (Ring A) | 7.50 - 7.60 | td | Para to ether, meta to nitro.[3] | |

| H-4 (Ring A) | 7.20 - 7.30 | td | Meta to ether, para to nitro.[3] | |

| H-6 (Ring A) | 6.90 - 7.05 | dd | Shielded. Ortho to ether oxygen (electron donor).[3] | |

| H-2',6' (Ring B) | 7.00 - 7.10 | m (AA'BB') | Ortho to ether linkage.[3] Overlap possible with H-6. | |

| H-3',5' (Ring B) | 7.10 - 7.20 | m (AA'BB') | Ortho to Fluorine.[3] Distinct splitting due to F-coupling.[3] |

B. 13C-NMR (Carbon) Assignment

Key Diagnostic Feature: C-F Coupling

| Carbon Type | Shift ( | Coupling ( | Assignment |

| C-4' (C-F) | ~158 - 160 | Doublet.[1][3] Direct attachment to Fluorine. | |

| C-1 (C-O) | ~150 - 152 | - | Ipso carbon (Ring A).[1][3] |

| C-1' (C-O) | ~150 - 152 | Ipso carbon (Ring B). | |

| C-2 (C-NO2) | ~140 - 142 | - | Ipso to Nitro group.[1][3] |

| C-3',5' | ~116 - 117 | Ortho to Fluorine (Doublet).[3] |

C. 19F-NMR (Fluorine)[3]

-

Shift:

-118.0 to -122.0 ppm.[3] -

Multiplicity: Multiplet (tt or similar) due to coupling with H-3'/5' and H-2'/6'.[3]

-

Utility: Integration of this single peak against an internal standard (e.g., trifluorotoluene) provides the most accurate quantitative purity assay, bypassing potential overlap in the proton region.[3]

Part 3: Vibrational Spectroscopy (IR) & Mass Spectrometry[3]

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Diamond)[1][3]

-

Nitro Group (

): Two strong bands are mandatory for confirmation.[3]-

Asymmetric Stretch: 1525 ± 10 cm⁻¹ [1]

-

Symmetric Stretch: 1350 ± 10 cm⁻¹

-

-

Ether Linkage (C-O-C): Strong band at 1240 - 1260 cm⁻¹ .[3]

-

Aromatic C-F: Stretch typically around 1200 - 1100 cm⁻¹ (often overlaps with ether/fingerprint).[3]

Mass Spectrometry (MS)

Method: GC-MS (EI) or LC-MS (ESI+)[1][3]

-

Molecular Ion (

): m/z 233.[3] -

Base Peak: Often m/z 187 (

) or cleavage of the ether bond.[3] -

Fragmentation Logic:

Part 4: Experimental Protocol (Self-Validating)

This protocol includes "Checkpoints" to ensure process integrity.

Materials:

-

1-Fluoro-2-nitrobenzene (1.0 eq)[3]

-

4-Fluorophenol (1.05 eq)[3]

-

Potassium Carbonate (

), anhydrous (2.0 eq)[3] -

DMF (Dimethylformamide), anhydrous (5 vol)[3]

Procedure:

-

Setup: In a clean, dry Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, charge 4-Fluorophenol and

. -

Solvation: Add DMF and stir at room temperature for 15 minutes.

-

Addition: Add 1-Fluoro-2-nitrobenzene dropwise.

-

Reaction: Heat to 80°C for 4–6 hours.

-

Workup:

-

Purification:

Part 5: Quality Control Logic Tree

Caption: Figure 2. Analytical decision matrix for validating 1-(4-Fluorophenoxy)-2-nitrobenzene.

References

-

Synthesis of Diphenyl Ethers

-

Precursor Spectral Data (1-Fluoro-2-nitrobenzene)

-

Precursor Spectral Data (4-Fluorophenol)

-

CAS Registry Verification

Sources

1-(4-Fluorophenoxy)-2-nitrobenzene: A Critical Intermediate for Agrochemicals and Pharmaceuticals

This is an in-depth technical guide on the chemical intermediate 1-(4-Fluorophenoxy)-2-nitrobenzene , designed for researchers and drug development professionals.

Executive Summary

1-(4-Fluorophenoxy)-2-nitrobenzene (CAS: 4475-59-6 ) is a pivotal aromatic ether intermediate used primarily in the synthesis of 2-(4-fluorophenoxy)aniline . This aniline derivative serves as the structural backbone for a class of bioactive sulfonamides, most notably the herbicide Flosulide , and emerging kinase inhibitors in pharmaceutical research. Its strategic value lies in the ortho-nitro positioning relative to the para-fluorophenoxy group, which facilitates controlled reduction and subsequent functionalization (e.g., sulfonylation or cyclization) essential for creating lipophilic, metabolically stable bioactive scaffolds.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 1-(4-Fluorophenoxy)-2-nitrobenzene |

| Common Synonyms | 2-Nitro-4'-fluorodiphenyl ether; 2-(4-Fluorophenoxy)nitrobenzene |

| CAS Number | 4475-59-6 |

| Molecular Formula | C₁₂H₈FNO₃ |

| Molecular Weight | 233.20 g/mol |

| Appearance | Yellow crystalline solid or oil (depending on purity) |

| Melting Point | 67–70 °C (typical range for pure solid) |

| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); Insoluble in water |

Upstream Synthesis: Nucleophilic Aromatic Substitution ( )

The industrial standard for synthesizing 1-(4-Fluorophenoxy)-2-nitrobenzene involves the nucleophilic aromatic substitution of 1-chloro-2-nitrobenzene with 4-fluorophenol .

Mechanism & Causality

The reaction proceeds via an addition-elimination mechanism (

-

Base Selection: Potassium Carbonate (

) is preferred over stronger bases (like NaH) to minimize side reactions while effectively deprotonating the phenol. -

Solvent Choice: Polar aprotic solvents (DMF, DMSO, or NMP) are required to solvate the cation (

), leaving the phenoxide anion "naked" and highly reactive.

Experimental Protocol (Self-Validating)

Reagents: 1-Chloro-2-nitrobenzene (1.0 eq), 4-Fluorophenol (1.05 eq),

-

Setup: Charge a reaction vessel with 4-fluorophenol,

, and DMF under -

Activation: Stir at ambient temperature for 30 minutes to generate the phenoxide in situ.

-

Addition: Add 1-chloro-2-nitrobenzene portion-wise.

-

Reaction: Heat to 80–100 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1] Validation: Disappearance of the chloro-nitro starting material indicates completion.

-

Workup: Cool to room temperature. Pour into ice-water (10 vol) to precipitate the product. Filter the solid, wash with water to remove salts and DMF, and dry.

-

Purification: Recrystallize from Ethanol/Water if necessary to achieve >98% purity.

Synthesis Workflow Diagram

Caption:

Downstream Transformation: Reduction to Aniline

The primary utility of this intermediate is its reduction to 2-(4-fluorophenoxy)aniline (CAS: 3169-71-9 ). This aniline is the "active" scaffold for further derivatization.

Reduction Protocol Options

-

Catalytic Hydrogenation (Preferred for Purity):

-

Conditions:

(3-5 bar), 5% Pd/C or Raney Ni, Methanol or Ethanol. -

Advantage: Clean workup; filtration of catalyst yields pure aniline.

-

-

Chemical Reduction (Béchamp or Fe/HCl):

-

Conditions: Iron powder, dilute HCl (cat.), Ethanol/Water reflux.

-

Advantage: Cost-effective for large scale; avoids high-pressure equipment.

-

Downstream Application Workflow

Caption: Reduction of the nitro intermediate to the aniline scaffold and subsequent applications.

Applications in Drug & Agrochemical Development[10]

Agrochemicals: Flosulide Synthesis

The most documented application is in the synthesis of Flosulide (CAS: 80937-34-2), a sulfonanilide herbicide.

-

Mechanism of Action: Flosulide acts by uncoupling oxidative phosphorylation or inhibiting acetolactate synthase (ALS), depending on the specific analog.

-

Synthesis Step: The 2-(4-fluorophenoxy)aniline is reacted with trifluoromethanesulfonic anhydride (or chloride) to form the sulfonamide bond.

-

Reaction: Aniline +

-

Pharmaceuticals: Kinase Inhibitors

The 2-phenoxyaniline scaffold is a privileged structure in medicinal chemistry, often used to induce a "bent" conformation in molecules binding to kinase pockets.

-

Target: Insulin-like Growth Factor 1 Receptor (IGF-1R) inhibitors.[2]

-

Rationale: The fluorine atom at the para-position blocks metabolic hydroxylation (CYP450 metabolism), extending the half-life of the drug, while the ether linkage provides rotational flexibility to fit into the ATP-binding site.

Safety & Handling (E-E-A-T)

Warning: Nitro-aromatics are generally toxic and can be absorbed through the skin.

-

Toxicity: Potential methemoglobinemia inducer. Handle with extreme care.

-

Skin Contact: Wear nitrile gloves and long sleeves. If exposed, wash immediately with polyethylene glycol (PEG) followed by soap and water (PEG helps solubilize the lipophilic nitro compound).

-

Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable at high temperatures. Do not distill the nitro intermediate to dryness without DSC (Differential Scanning Calorimetry) testing.

References

-

Sigma-Aldrich. (n.d.). 1-(4-fluorophenoxy)-2-nitrobenzene Product Page. Retrieved from

-

ChemicalBook. (2023). 2-(4-FLUOROPHENOXY)ANILINE Properties and CAS 3169-71-9.[3][4][5] Retrieved from

-

Google Patents. (1974). Substituted 2-phenoxy alkane-sulfonanilides (US3840597A). Retrieved from

-

PubChem. (n.d.). 1-Fluoro-4-nitrobenzene (Precursor Data). Retrieved from

Sources

- 1. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

- 2. 4-Fluoro-2-methoxy-1-nitrobenzene | CAS 448-19-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. eontrading.uk [eontrading.uk]

- 4. 3169-71-9 CAS MSDS (2-(4-FLUOROPHENOXY)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 3169-71-9 2-(4-Fluorophenoxy)aniline AKSci 3451AB [aksci.com]

Technical Monograph: 1-(4-Fluorophenoxy)-2-nitrobenzene (CAS 4475-59-6)

[1][2]

Executive Summary & Chemical Identity[3]

1-(4-Fluorophenoxy)-2-nitrobenzene (CAS 4475-59-6) is a specialized fluorinated diaryl ether intermediate. It serves as a critical scaffold in the synthesis of agrochemicals (specifically herbicides) and pharmaceutical agents (including COX-2 inhibitors and kinase inhibitors). Its structural value lies in the ortho-nitro group, which allows for facile reduction to the corresponding aniline, enabling subsequent heterocycle formation (e.g., benzoxazoles, phenoxazines).

Physicochemical Profile[4][5][6][7]

| Property | Description / Value |

| IUPAC Name | 1-(4-Fluorophenoxy)-2-nitrobenzene |

| CAS Number | 4475-59-6 |

| Molecular Formula | C₁₂H₈FNO₃ |

| Molecular Weight | 233.19 g/mol |

| Structure | Nitro group at position 2; 4-Fluorophenoxy group at position 1.[1][2][3][4][5][6][7][8][9][10] |

| Appearance | Pale yellow to yellow crystalline solid (Typical of nitro-diaryl ethers). |

| Solubility | Soluble in DCM, Ethyl Acetate, DMF, DMSO; Insoluble in Water. |

| Melting Point | ~55–65°C (Estimated based on structural analogs; experimental verification recommended). |

| Reactivity | Susceptible to nucleophilic attack (minor), reduction (major), and electrophilic aromatic substitution. |

Synthetic Routes & Process Chemistry

The synthesis of CAS 4475-59-6 is predominantly achieved via Nucleophilic Aromatic Substitution (SₙAr) . This route is preferred industrially due to its high atom economy, scalability, and the availability of inexpensive precursors.

Core Synthesis: SₙAr Coupling

Reaction:

1-Chloro-2-nitrobenzene + 4-Fluorophenol

Mechanism

The reaction proceeds via an addition-elimination mechanism. The phenoxide ion (generated from 4-fluorophenol and base) attacks the carbon bearing the chlorine atom on the nitrobenzene ring. The strong electron-withdrawing nitro group at the ortho position stabilizes the Meisenheimer complex intermediate, facilitating the displacement of the chloride leaving group.

Experimental Protocol (Self-Validating System)

Reagents:

-

1-Chloro-2-nitrobenzene (1.0 eq)

-

4-Fluorophenol (1.05 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq) - Acts as the base and acid scavenger.

-

Solvent: DMF (N,N-Dimethylformamide) or DMSO. High dielectric constant promotes the SₙAr transition state.

Step-by-Step Methodology:

-

Charge: To a dry 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 4-Fluorophenol (1.05 eq) and DMF (5-7 volumes).

-

Deprotonation: Add K₂CO₃ (1.5 eq) in portions. Stir at room temperature for 30 minutes to generate the potassium phenoxide salt. Checkpoint: The mixture may thicken or change color.

-

Addition: Add 1-Chloro-2-nitrobenzene (1.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 100–120°C . Monitor via HPLC or TLC (Mobile phase: Hexane/EtOAc 8:2).

-

End-point: Disappearance of 1-Chloro-2-nitrobenzene (<1%).

-

Time: Typically 4–6 hours.

-

-

Quench & Workup: Cool the reaction mass to 25°C. Pour slowly into Ice Water (10 volumes) with vigorous stirring. The product should precipitate as a solid.

-

Isolation: Filter the solid. Wash the cake with water (3x) to remove residual DMF and inorganic salts.

-

Purification: Recrystallize from Ethanol or Methanol if high purity (>99%) is required.

Process Flow Diagram

Figure 1: Synthetic workflow for the production of CAS 4475-59-6 via SₙAr coupling.

Downstream Applications & Logic

The primary utility of CAS 4475-59-6 is as a precursor. The nitro group is almost exclusively reduced to an amino group to access the Aniline Derivative: 2-(4-Fluorophenoxy)aniline (CAS 3169-71-9).

Reduction Pathway

-

Catalytic Hydrogenation: H₂ (5-10 bar), Pd/C (5% loading), MeOH.

-

Bechamp Reduction: Iron powder, HCl (cat), Ethanol/Water.

Application Logic

-

Herbicides: The 2-phenoxyaniline scaffold is a pharmacophore in protoporphyrinogen oxidase (PPO) inhibitors.

-

Pharmaceuticals: Used in the synthesis of heterocycles where the ether linkage provides conformational flexibility and metabolic stability (due to the fluorine atom blocking para-metabolism).

Figure 2: Downstream application logic for CAS 4475-59-6.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized intermediate, the following QC parameters must be met.

| Test | Method | Acceptance Criteria |

| Appearance | Visual Inspection | Yellow to pale-yellow crystalline powder. |

| Purity | HPLC (C18 Column, ACN:Water) | ≥ 98.0% (Area %) |

| Identification | ¹H-NMR (DMSO-d₆) | Consistent with structure (Matches reference). |

| Moisture | Karl Fischer (KF) | ≤ 0.5% w/w |

| Residual Solvent | GC-HS (Headspace) | DMF < 880 ppm (ICH Limit). |

¹H-NMR Interpretation Guide

-

δ 6.8–7.2 ppm: Multiplets corresponding to the 4-fluorophenoxy ring (distinct splitting due to ¹⁹F coupling).

-

δ 7.9–8.1 ppm: Doublet/Multiplet for the proton ortho to the nitro group (deshielded).

-

Absence of OH: No broad singlet at δ 9.0–10.0 ppm (confirms consumption of phenol).

Safety & Handling (HSE)

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H411: Toxic to aquatic life with long-lasting effects (Common for fluorinated aromatics).

-

-

Handling Precautions:

-

Thermal Stability: Nitro compounds can be energetic. Do not distill the crude reaction mass to dryness at high temperatures (>150°C).

-

Skin Contact: Wear nitrile gloves. Nitroaromatics can be absorbed through the skin, potentially causing methemoglobinemia.

-

Waste: Aqueous waste from the reaction contains DMF and potassium salts; dispose of via incineration, not municipal drain.

-

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6894 (Related Isomer) & Structure Search for CAS 4475-59-6. Retrieved from [Link]

- Beilstein/Reaxys Database.Reaction ID: Nucleophilic substitution of 1-chloro-2-nitrobenzene with phenols.

Sources

- 1. acid | Acros试剂中国官网Acros官网 | 第16页 [dnabct.com]

- 2. MESO-OCTAMETHYLCALIX(4)PYRROLE CAS#: 4475-42-7 [m.chemicalbook.com]

- 3. 2-(4-FLUOROPHENOXY)ANILINE | 3169-71-9 [chemicalbook.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. genprice.com [genprice.com]

- 6. 1-(4-fluorophenoxy)-2-nitrobenzene [sigmaaldrich.com]

- 7. Meso-octamethylcalix(4)pyrrole | 4475-42-7 [sigmaaldrich.com]

- 8. CAS 304-59-6: Potassium sodium tartrate | CymitQuimica [cymitquimica.com]

- 9. Synthetic method of 3-chloro-2-methylaniline - Eureka | Patsnap [eureka.patsnap.com]

- 10. Natural Potassium Tartrate ( CAS 6100-19-2) - Potassium Bitartrate supplier [tartaricchemicals.com]

- 11. americanelements.com [americanelements.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Anticancer Agents Using 1-(4-Fluorophenoxy)-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 1-(4-Fluorophenoxy)-2-nitrobenzene Scaffold in Anticancer Drug Discovery

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Privileged scaffolds, molecular frameworks that can bind to multiple biological targets, are of particular interest in drug discovery. The 1-(4-fluorophenoxy)-2-nitrobenzene moiety represents a valuable starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The presence of a nitro group allows for its conversion into a versatile amino group, a key functional handle for constructing more complex molecular architectures. Furthermore, the fluorophenoxy group can enhance the pharmacological properties of the final compounds, such as metabolic stability and binding affinity.

This guide details a synthetic pathway to novel acridone derivatives, a class of compounds renowned for their significant anticancer properties, starting from 1-(4-fluorophenoxy)-2-nitrobenzene. Acridine and acridone derivatives have been extensively studied as chemotherapeutic agents, with their mechanism of action often attributed to their ability to intercalate into DNA and inhibit key enzymes such as topoisomerases and telomerase.[1][2] This document provides a comprehensive, step-by-step protocol for the synthesis of a novel fluorinated acridone, offering insights into the experimental rationale and presenting the data in a clear and accessible format.

Synthetic Strategy: A Two-Step Approach to Novel Acridone Derivatives

The overall synthetic strategy involves a two-step reaction sequence. The first step is the reduction of the nitro group of 1-(4-fluorophenoxy)-2-nitrobenzene to yield the key intermediate, 2-(4-fluorophenoxy)aniline. The second step is a copper-catalyzed Ullmann condensation of this aniline with 2-chlorobenzoic acid, followed by an acid-catalyzed cyclization to afford the final acridone product.

Caption: Overall synthetic workflow from the starting material to the final acridone derivative.

Part 1: Synthesis of the Key Intermediate: 2-(4-Fluorophenoxy)aniline

The initial and crucial step in this synthetic sequence is the reduction of the nitro group of 1-(4-fluorophenoxy)-2-nitrobenzene. Catalytic hydrogenation is a clean and efficient method for this transformation, typically employing a palladium on carbon (Pd/C) catalyst.

Protocol 1: Catalytic Hydrogenation of 1-(4-Fluorophenoxy)-2-nitrobenzene

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-(4-Fluorophenoxy)-2-nitrobenzene | 233.18 | 5.0 g | 21.4 |

| Palladium on Carbon (10% Pd) | - | 0.5 g | - |

| Ethanol (anhydrous) | 46.07 | 100 mL | - |

| Hydrogen gas (H₂) | 2.02 | - | - |

Procedure:

-

Reaction Setup: In a 250 mL hydrogenation flask, dissolve 5.0 g (21.4 mmol) of 1-(4-fluorophenoxy)-2-nitrobenzene in 100 mL of anhydrous ethanol.

-

Catalyst Addition: Carefully add 0.5 g of 10% palladium on carbon to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (three cycles). Pressurize the vessel to the desired pressure (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The resulting 2-(4-fluorophenoxy)aniline is often of sufficient purity for the next step. If necessary, the product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 85-95% Appearance: Pale yellow oil or solid.

Part 2: Synthesis of the Novel Fluorinated Acridone

The second part of the synthesis involves the construction of the tricyclic acridone core. This is achieved through a two-stage process: an initial Ullmann condensation to form an N-phenylanthranilic acid intermediate, followed by an intramolecular Friedel-Crafts acylation (cyclization) to yield the final acridone.

Protocol 2: Synthesis of a Novel Fluorinated Acridone Derivative

Stage A: Ullmann Condensation

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-(4-Fluorophenoxy)aniline | 203.22 | 4.0 g | 19.7 |

| 2-Chlorobenzoic acid | 156.57 | 3.1 g | 19.8 |

| Anhydrous Potassium Carbonate | 138.21 | 5.4 g | 39.1 |

| Copper(I) iodide (CuI) | 190.45 | 0.38 g | 2.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-fluorophenoxy)aniline (4.0 g, 19.7 mmol), 2-chlorobenzoic acid (3.1 g, 19.8 mmol), anhydrous potassium carbonate (5.4 g, 39.1 mmol), and copper(I) iodide (0.38 g, 2.0 mmol).

-

Solvent Addition: Add 50 mL of N,N-dimethylformamide (DMF) to the flask.

-

Reaction: Heat the reaction mixture to 140-150 °C and stir for 12-16 hours under an inert atmosphere.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. Acidify the mixture to pH 2-3 with concentrated hydrochloric acid.

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with water. The crude N-(2-(4-fluorophenoxy)phenyl)anthranilic acid can be used in the next step without further purification.

Caption: The Ullmann condensation reaction to form the N-phenylanthranilic acid intermediate.

Stage B: Cyclization to Acridone

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| N-(2-(4-Fluorophenoxy)phenyl)anthranilic acid | 323.31 | 5.0 g | 15.5 |

| Polyphosphoric Acid (PPA) | - | 50 g | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, place the crude N-(2-(4-fluorophenoxy)phenyl)anthranilic acid (5.0 g, 15.5 mmol) and add polyphosphoric acid (50 g).

-

Reaction: Heat the mixture to 120-130 °C with stirring for 4-6 hours. The reaction mixture will become viscous.

-

Work-up: Cool the reaction mixture to about 80 °C and then carefully pour it onto crushed ice with vigorous stirring.

-

Isolation and Purification: Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 8. Collect the precipitated solid by vacuum filtration, wash with water, and dry. The crude acridone can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield the pure fluorinated acridone.[3][4]

Expected Yield: 70-85% Appearance: Yellow crystalline solid.

Characterization and Biological Evaluation

The synthesized novel fluorinated acridone should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Subsequently, the anticancer activity of the synthesized compound can be evaluated in vitro against a panel of human cancer cell lines using assays such as the MTT or SRB assay to determine its IC₅₀ values. Further studies could explore its mechanism of action, for instance, by investigating its ability to inhibit topoisomerase II or stabilize G-quadruplex DNA structures.[5][6]

Conclusion

This guide provides a detailed and reliable protocol for the synthesis of novel fluorinated acridone derivatives from the readily available starting material, 1-(4-fluorophenoxy)-2-nitrobenzene. The described synthetic route is robust and provides access to a class of compounds with well-documented and potent anticancer activity.[7][8] By following these protocols, researchers in the field of drug discovery can efficiently synthesize and explore the therapeutic potential of this promising class of molecules.

References

-

Synthesis, biological evaluation and virtual screening of some acridone derivatives as potential anticancer agents. PubMed, 2020.

-

Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? PubMed, 2005.

-

A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc, 2025.

-

New acridone derivatives to target telomerase and oncogenes – an anticancer approach. Royal Society of Chemistry, 2023.

-

Novel fluorinated acridone derivatives. Part 1: synthesis and evaluation as potential anticancer agents. PubMed, 2008.

-

Acridone. Organic Syntheses, 1929.

-

Natural and synthetic acridines/acridones as antitumor agents: their biological activities and methods of synthesis. MOST Wiedzy, 2013.

-

Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. MDPI, 2023.

-

Novel fluorinated acridone derivatives. Part 1: Synthesis and evaluation as potential anticancer agents. ResearchGate, 2008.

-

9-CHLOROACRIDINE. Organic Syntheses, 1943.

-

Green Synthesis of 9-Acridone Derivatives. Journal of Chemical and Pharmaceutical Research, 2011.

-

Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Juniper Publishers, 2019.

-

Novel fluorinated acridone derivatives. Part 1: synthesis and evaluation as potential anticancer agents. Semantic Scholar, 2008.

-

Orthogonal Synthesis of Fluorinated Acridones and Acridines from Perfluorobenzophenone. ResearchGate, 2019.

-

Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. RSC Advances, 2022.

-

Technical Support Center: Cyclodehydration of N-Substituted Anthranilic Acids. BenchChem, 2025.

-

Ullmann Reaction. Organic Chemistry Portal, 2024.

-

Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. Molecules, 2012.

-

Polyphosphoric Acid in Organic Synthesis. ResearchGate, 2023.

-

Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation. BenchChem, 2025.

-

Polyphosphoric acid for Bischler-Napieralski type cyclization. Reddit, 2021.

-

Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. ResearchGate, 2007.

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI, 2021.

-

Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles. Organic Chemistry Research, 2022.

Sources

- 1. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [mostwiedzy.pl]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis, biological evaluation and virtual screening of some acridone derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New acridone derivatives to target telomerase and oncogenes – an anticancer approach - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Novel fluorinated acridone derivatives. Part 1: synthesis and evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Smiles rearrangement protocol for 1-(4-Fluorophenoxy)-2-nitrobenzene derivatives

Application Note: Smiles Rearrangement Protocol for 1-(4-Fluorophenoxy)-2-nitrobenzene Derivatives

Executive Summary

This application note details the optimization and execution of the Smiles rearrangement involving 1-(4-Fluorophenoxy)-2-nitrobenzene (CAS: 4475-59-6). While the classic Smiles rearrangement involves the intramolecular nucleophilic aromatic substitution (

The 1-(4-Fluorophenoxy)-2-nitrobenzene scaffold presents a unique challenge: the nitro-substituted ring is highly activated for

Mechanistic Insight & Strategy

The transformation relies on the activation provided by the nitro group (or its reduced intermediates). The workflow bifurcates based on the desired endpoint:

-

Type A (Classic Smiles): Migration of the activated nitrophenyl ring to a pendant nucleophile.

-

Type B (Phenoxazine Synthesis): Intramolecular attack of the reduced amine (

) onto the opposing ring, often described as a "Smiles-type" cyclization or Turpin reaction.

For this specific substrate, the Type B cascade is the dominant industrial application.

The Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the critical decision points and energy landscape of the rearrangement.

Figure 1: Mechanistic pathway for the reductive Smiles rearrangement and cyclization of 1-(4-Fluorophenoxy)-2-nitrobenzene.

Detailed Experimental Protocol

This protocol is designed for the Reductive Smiles Rearrangement leading to N-(4-fluorophenyl)-2-aminophenol or the cyclized phenoxazine.

Materials & Reagents

| Reagent | Equiv. | Role | Critical Attribute |

| 1-(4-Fluorophenoxy)-2-nitrobenzene | 1.0 | Substrate | Purity >98% (HPLC) |

| Iron Powder (Fe) | 5.0 | Reductant | Mesh size <325 for kinetics |

| Ammonium Chloride ( | 8.0 | Electrolyte/Buffer | Saturated aq. solution |

| Potassium Carbonate ( | 3.0 | Base (Rearrangement) | Anhydrous, finely ground |

| DMF or DMSO | Solvent | Medium | Anhydrous (<50 ppm |

Step 1: Nitro Reduction (Activation)

Rationale: The nitro group must be reduced to an amine to serve as the nucleophile for the rearrangement.

-

Setup: Charge a 250 mL three-neck flask with 1-(4-Fluorophenoxy)-2-nitrobenzene (10 mmol) and Ethanol/Water (4:1 v/v, 50 mL).

-

Activation: Add Ammonium Chloride (80 mmol) and stir vigorously at 60°C.

-

Reduction: Add Iron powder (50 mmol) portion-wise over 20 minutes to control exotherm.

-

Monitoring: Reflux at 80°C for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane). The starting material (

) should disappear, replaced by the amine ( -

Workup: Filter hot through a Celite pad to remove iron oxides. Wash with EtOAc. Concentrate the filtrate to obtain the crude 2-(4-fluorophenoxy)aniline .

-

Checkpoint: Do not purify rigorously; the amine is prone to oxidation. Proceed immediately to Step 2.

-

Step 2: Base-Promoted Smiles Rearrangement

Rationale: High temperature and polar aprotic solvents stabilize the anionic Meisenheimer intermediate, facilitating the migration.

-

Solvation: Dissolve the crude amine (from Step 1) in anhydrous DMF (Dimethylformamide) or DMSO (10 mL/g of substrate).

-

Note: DMSO accelerates the reaction significantly due to better solvation of the cation, but DMF is easier to remove during workup [1][2].

-

-

Basification: Add anhydrous

(3.0 equiv). -

Thermal Cycle: Heat the mixture to 120°C–140°C under Nitrogen atmosphere.

-

Time: 4–12 hours.

-

Observation: The solution often darkens as the rearrangement/cyclization occurs.

-

-

Reaction Endpoint:

-

Target A (Rearranged Phenol): If the goal is N-(4-fluorophenyl)-2-aminophenol, stop when the ether peak disappears.

-

Target B (Phenoxazine): If the goal is the cyclized product, extended heating or the addition of a copper catalyst (

, 10 mol%) may be required to force the displacement of the ortho-hydrogen or halogen [3].

-

-

Quench: Cool to room temperature. Pour into ice-cold water (10x volume).

-

Isolation:

-

Adjust pH to ~6 with dilute HCl (crucial to protonate the rearranged phenol).

-

Extract with Ethyl Acetate (3x).

-

Wash organic layer with LiCl (5% aq) to remove residual DMF/DMSO.[1]

-

Critical Variables & Troubleshooting

Solvent Effects (DMSO vs. DMF)

The choice of solvent is the single most critical variable in Smiles rearrangements.

-

DMSO: Strongly coordinates cations (

), leaving the phenoxide/amine anion "naked" and highly reactive. This lowers the activation energy for the formation of the spiro-Meisenheimer complex. Use for difficult substrates. -

DMF: Less potent than DMSO but easier to remove. Use for scale-up.

The "Truce-Smiles" Variant

If the standard base (

-

Reagent:

-Butyllithium ( -

Mechanism: Lithiation of the amine creates a hard nucleophile that attacks the aromatic ring even without strong electron-withdrawing activation.

-

Protocol Modification: Perform in THF at -78°C, warming to RT.

Data Interpretation Table

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Poor Nucleophilicity | Switch solvent to DMSO ; increase temp to 150°C. |

| Hydrolysis Product (Phenol) | Wet Solvent | Ensure DMF/DMSO is anhydrous; use molecular sieves. |

| Polymerization/Tars | Oxidation of Amine | Perform Step 2 under strict Nitrogen/Argon atmosphere. |

| No Rearrangement | Ring Deactivation | Add Crown Ether (18-Crown-6) to sequester |

Advanced Application: Photochemical Smiles

Recent literature suggests that visible-light photoredox catalysis can drive Smiles rearrangements under milder conditions, avoiding the high thermal requirements that degrade sensitive fluorinated scaffolds [4].

-

Catalyst:

(1 mol%) -

Light Source: Blue LED (450 nm)

-

Solvent: Acetonitrile/DBU

-

Mechanism: Radical-mediated ipso-substitution. This is particularly effective if the 4-fluorophenoxy ring is further substituted with electron-withdrawing groups.

References

-

Mechanism of Smiles Rearrangement: Truce, W. E., Kreider, E. M., & Brand, W. W. (1970).[2] "The Smiles and Related Rearrangements of Aromatic Systems". Organic Reactions.[2][3][4][5][6][7]

-

Solvent Effects in Nucleophilic Substitution: Bowden, K., & Williams, P. R. (1991). "Intramolecular catalysis. Part 7. The Smiles rearrangement... in aqueous dioxane and dimethyl sulphoxide". J. Chem. Soc., Perkin Trans.[8] 2.

-

Phenoxazine Synthesis via Smiles: Anchan, K., et al. (2021).[3] "A facile protocol for the synthesis of phenoxazines... by Smiles rearrangement". Synthetic Communications/Figshare.

-

Photochemical Variant: Douglas, J. J., et al. (2015).[4] "A Visible-Light-Mediated Radical Smiles Rearrangement...". Angewandte Chemie Int. Ed.

-

Truce-Smiles Overview: Whalley, D. M., et al. (2021).[4] "Synthesis Workshop: Photochemical Truce-Smiles Rearrangements".

Sources

- 1. Workup [chem.rochester.edu]

- 2. Smiles rearrangement - Wikipedia [en.wikipedia.org]

- 3. tandf.figshare.com [tandf.figshare.com]

- 4. m.youtube.com [m.youtube.com]

- 5. New Functionalized Phenoxazines and Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.library.fordham.edu [research.library.fordham.edu]

- 7. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Photophysical Characterization and Photo-Activation Protocols for 1-(4-Fluorophenoxy)-2-nitrobenzene Derivatives

Executive Summary & Scientific Context

This application note details the photophysical properties and experimental protocols for 1-(4-Fluorophenoxy)-2-nitrobenzene (CAS: 4475-59-6) and its photo-generated derivatives.

While often categorized as a simple intermediate, this scaffold represents a class of "Pro-Fluorophores" governed by the ortho-nitro effect. In its ground state, the molecule exhibits negligible fluorescence due to rapid intersystem crossing (ISC) induced by the nitro group. Upon UV irradiation, it undergoes a Photo-Smiles Rearrangement , a cascading mechanism that yields highly fluorescent phenoxazine or substituted biphenyl derivatives depending on the solvent matrix and pH.

Key Applications:

-

Photo-caged Fluorophores: Spatiotemporal control of fluorescence signals.

-

Actinometry: Using the rearrangement quantum yield to measure photon flux.

-

Synthetic Photochemistry: Clean access to fluorinated phenoxazine scaffolds (potent laser dyes).

Mechanism of Action: The Photo-Smiles Pathway

Understanding the causality between irradiation and signal generation is critical for assay design. The 1-(4-Fluorophenoxy)-2-nitrobenzene scaffold does not simply "glow" upon excitation; it chemically transforms.

-

Excitation: Absorption of UV light (

) promotes the molecule to the Singlet excited state ( -

Intersystem Crossing (ISC): The nitro group facilitates rapid ISC to the Triplet state (

), quenching native fluorescence. -

Intramolecular Attack: The excited nitro group abstracts a proton or interacts with the electron-rich fluorophenoxy ring, forming a spirocyclic Meisenheimer complex (Zwitterionic intermediate).

-

Rearrangement/Cyclization: The ether linkage is cleaved or rearranged, often ejecting a nitrite group or cyclizing to form a Fluorinated Phenoxazine core, which restores the radiative decay pathway (Fluorescence Turn-On).

Visualization: Photo-Activation Pathway

Figure 1: The Photo-Smiles rearrangement pathway transforming the non-fluorescent nitro-ether precursor into a fluorescent phenoxazine derivative.

Photophysical Profile

The following data contrasts the precursor with its photo-converted derivative (typically a fluorinated phenoxazine analog).

Table 1: Comparative Spectral Data

| Property | Precursor: 1-(4-Fluorophenoxy)-2-nitrobenzene | Derivative: Fluorinated Phenoxazine (Post-Photolysis) |

| Absorption Max ( | 310 - 340 nm (UV region) | 440 - 490 nm (Visible region) |

| Emission Max ( | N/A (Quenched) | 580 - 620 nm (Orange/Red) |

| Molar Extinction ( | ~4,500 | >25,000 |

| Quantum Yield ( | < 0.01 | 0.65 - 0.85 (Solvent dependent) |

| Stokes Shift | N/A | ~120 - 140 nm |

| Solubility | DMSO, Acetonitrile, DCM | DMSO, Methanol, Water (if sulfonated) |

Expert Insight: The presence of the Fluorine atom at the para-position of the phenoxy ring induces a hypsochromic shift (blue shift) relative to non-fluorinated analogs, enhancing photostability by protecting the metabolically labile para-position.

Experimental Protocols

Protocol A: Spectroscopic Tracking of Photo-Activation

Objective: To validate the photoconversion efficiency and determine the optimal irradiation time.

Reagents:

-

Analyte: 1-(4-Fluorophenoxy)-2-nitrobenzene (10 mM stock in DMSO).

-

Solvent: Spectroscopic grade Acetonitrile (MeCN) or Methanol (MeOH).

Workflow:

-

Preparation: Dilute the stock solution to a final concentration of 50

M in a quartz cuvette (Path length = 1 cm). -

Baseline Scan: Record the UV-Vis absorption spectrum (250–700 nm) and Fluorescence emission spectrum (Excitation: 450 nm, Emission: 470–750 nm) at

. Expect zero fluorescence. -

Irradiation: Irradiate the sample using a UV LED source (365 nm, ~10 mW/cm²) directly into the cuvette.

-

Caution: Stir the solution magnetically during irradiation to prevent local bleaching.

-

-

Time-Course Measurement: Pause irradiation every 30 seconds to record spectra.

-

Endpoint: Continue until the absorption band at ~320 nm decreases and a new band at ~450 nm plateaus (Isosbestic points should appear, indicating a clean two-state transition).

Self-Validation Check: If isosbestic points are not sharp, secondary photodegradation is occurring. Reduce light intensity or switch to an inert atmosphere (

Protocol B: Quantum Yield Determination (Relative Method)

Objective: To quantify the fluorescence efficiency of the photo-generated derivative.

Standard: Rhodamine 6G (

Workflow:

-

Photolyze: Completely convert a sample of the precursor (via Protocol A) until no further spectral changes occur.

-

Dilution Series: Prepare 5 dilutions of the photolyzed product and 5 dilutions of the Reference Standard.

-

Constraint: Ensure Absorbance at excitation wavelength is < 0.1 OD to avoid inner-filter effects.

-

-

Measurement: Measure the integrated fluorescence intensity (

) for all samples. -

Calculation: Plot Integrated Fluorescence (

-axis) vs. Absorbance (

Where

Critical Troubleshooting & Optimization

Solvent Effects on Rearrangement

The Photo-Smiles rearrangement involves a charge-separated zwitterionic intermediate.

-

Polar Protic Solvents (MeOH, EtOH): Stabilize the intermediate, favoring the rearrangement to the phenoxazine.

-

Non-Polar Solvents (Hexane, Toluene): Destabilize the intermediate, often leading to radical cleavage rather than cyclization.

-

Recommendation: For maximum fluorescence signal, perform photo-activation in Methanol or Acetonitrile .

Fluorine Substituent Impact

The fluorine atom acts as an electron-withdrawing group (EWG) via induction but electron-donating via resonance. In this scaffold:

-

It increases the acidity of the intermediate, accelerating the rearrangement kinetics compared to the non-fluorinated parent.

-

It renders the final fluorophore more resistant to oxidative bleaching.

References

-

Synthesis and Photochemistry of Diphenyl Ethers

- Source: Journal of Organic Chemistry / ResearchG

- Relevance: Foundational mechanism of nitro-group medi

-

Link:

-

Photo-Smiles Rearrangement Mechanisms

-

Source: Tetrahedron Letters / Scribd Archive[1]

- Relevance: detailed kinetic study of the intramolecular nucleophilic substitution upon photo-excit

-

Link:

-

-

Photolysis of ortho-Nitrobenzylic Deriv

-

Source: Photochemical & Photobiological Sciences (RSC)[2]

- Relevance: Comparative data on nitro-benzyl photolability and leaving group effects.

-

Link:

-

-

Blatter Radical Form

-

Source: Journal of Organic Chemistry (ACS)[3]

- Relevance: Recent application of this rearrangement to form stable radical fluorophores.

-

Link:

-

-

Product Specifications & Safety D

- Source: Sigma-Aldrich / Merck

- Relevance: Physical properties (MW, Solubility) of the 1-(4-Fluorophenoxy)-2-nitrobenzene precursor.

-

Link:

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-(4-Fluorophenoxy)-2-nitrobenzene by Recrystallization

Welcome to the technical support center for the purification of crude 1-(4-fluorophenoxy)-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this important chemical intermediate. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to overcome challenges in your purification workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 1-(4-fluorophenoxy)-2-nitrobenzene, offering explanations and actionable solutions.

Question 1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" is a common problem in recrystallization where the solute separates from the solution as a liquid rather than a solid.[1][2] This typically occurs when the melting point of the compound is lower than the boiling point of the chosen solvent, causing it to melt before it dissolves.[3] High concentrations of impurities can also depress the melting point of the mixture, contributing to this issue.[3]

Causality and Solution:

-

Re-dissolve the Oil: Gently reheat the solution until the oil completely redissolves.

-

Adjust Solvent Volume: Add a small amount of additional hot solvent to the solution. This will lower the saturation point and decrease the temperature at which crystallization begins, potentially avoiding the temperature range where the compound is a liquid.

-

Slow Cooling is Crucial: Allow the flask to cool to room temperature very slowly. Rapid cooling encourages precipitation rather than crystallization.[3][4] You can insulate the flask with glass wool or leave it on a hot plate that is turned off to slow the cooling process.

-

Consider a Mixed Solvent System: If the problem persists, a mixed solvent system may be necessary. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble), and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy.[3] This indicates the saturation point has been reached. A few drops of the "good" solvent can be added to redissolve the cloudiness before slow cooling. For nitroaromatic compounds, an ethanol-water system is often a good starting point.[3]

Question 2: I've cooled my solution, even in an ice bath, but no crystals have formed, or the yield is extremely low. What should I do?

Answer:

The failure of crystals to form is most often due to using an excessive amount of solvent, which keeps the compound dissolved even at low temperatures.[1][5][6] A supersaturated solution may also be reluctant to crystallize without a nucleation site.[1]

Causality and Solution:

-

Induce Crystallization:

-

Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass stirring rod.[1][5] The microscopic scratches on the glass can provide a surface for nucleation.

-

Seed Crystals: If you have a small amount of pure 1-(4-fluorophenoxy)-2-nitrobenzene, add a single, tiny crystal to the solution.[1][2] This "seed" will act as a template for further crystal growth.

-

-

Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[2] Gently heat the solution to boil off some of the solvent.[2] Continue to remove solvent until you observe cloudiness at the boiling point, then add a few drops of fresh hot solvent to redissolve the precipitate before allowing it to cool again.

-

Maximize Recovery: To improve a low yield, ensure the solution is thoroughly cooled. After reaching room temperature, submerge the flask in an ice-water bath to decrease the solubility of your compound and maximize crystal formation.[4]

Question 3: The recrystallized product has a distinct color. How can I remove colored impurities?

Answer:

Colored impurities are common in organic synthesis and can be adsorbed onto the surface of your crystals, resulting in an impure product.[7]

Causality and Solution:

-

Activated Charcoal Treatment: After dissolving your crude compound in the minimum amount of hot solvent, and before any hot filtration step, add a very small amount of activated charcoal (about 1-2% of the sample weight) to the solution.[7]

-

Brief Heating: Keep the solution at or near its boiling point for a few minutes to allow the charcoal to adsorb the colored impurities.[7] Avoid prolonged boiling, which can lead to solvent loss and premature crystallization.

-

Hot Gravity Filtration: Remove the charcoal by performing a hot gravity filtration.[7] This step must be done quickly to prevent the desired compound from crystallizing in the filter paper. Using a pre-heated funnel can help prevent this.[7]

Question 4: My compound crystallized too quickly, forming a fine powder instead of distinct crystals. Is this a problem?

Answer:

Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of the purification.[2] An ideal crystallization should show initial crystal formation after about 5 minutes of cooling, with continued growth over 20 minutes.[2]

Causality and Solution:

-

Increase Solvent Volume: If a large amount of solid crashes out of solution immediately upon cooling, you have likely used the absolute minimum amount of solvent.[2]

-

Re-dissolve and Dilute: Place the flask back on the heat source, re-dissolve the solid, and add a small additional volume of the hot solvent (e.g., 1-2 mL for every 100 mg of solid).[2]

-

Slow Cooling: This slightly less concentrated solution will remain soluble for a longer period as it cools, promoting slower and more selective crystal growth.[2]

Troubleshooting Workflow

Caption: Troubleshooting workflow for recrystallization.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the recrystallization of 1-(4-Fluorophenoxy)-2-nitrobenzene?

A1: The ideal solvent should have a steep solubility curve for the compound, meaning it should be highly soluble at high temperatures and sparingly soluble at low temperatures.[3] This maximizes product recovery.[3] Given that nitroaromatic compounds are generally polar, polar solvents are often a good starting point based on the "like dissolves like" principle.[3][6] Alcoholic solvents such as ethanol or methanol are frequently effective for nitroaryl compounds.[3] It is always best to perform small-scale solubility tests with a few candidate solvents to empirically determine the best choice.[5] The solvent should also be chemically inert towards the compound.[3]

Q2: What are the key physical properties of 1-(4-Fluorophenoxy)-2-nitrobenzene to consider?

A2: Understanding the physical properties of your compound is crucial for successful purification.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈FNO₃ | [8] |

| Molecular Weight | 233.20 g/mol | [8] |

| Physical Form | Typically a solid at room temperature | Inferred from recrystallization context |

| Solubility | Generally soluble in polar organic solvents like ethanol and acetone. | [3] |

Q3: How can I assess the purity of my recrystallized product?

A3: There are several methods to assess the purity of your final product:

-

Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C).[4] Impurities tend to broaden and depress the melting point range. Comparing your experimental melting point to a literature value is a primary method of purity assessment.

-

Thin-Layer Chromatography (TLC): Spot your crude material and the recrystallized product side-by-side on a TLC plate. A pure compound should ideally show a single spot.

-

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) can provide more definitive quantitative and qualitative information about the purity of your sample.[9]

Experimental Protocol: Recrystallization of 1-(4-Fluorophenoxy)-2-nitrobenzene

This protocol outlines the general steps for recrystallization. The choice of solvent and specific volumes will depend on the scale of your experiment and the results of your solubility tests.

-

Solvent Selection: Based on prior tests, select an appropriate solvent (e.g., ethanol).

-

Dissolution: Place the crude 1-(4-fluorophenoxy)-2-nitrobenzene in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip.[3] Heat the mixture to a gentle boil while stirring. Continue to add small portions of the hot solvent until the solid just completely dissolves.[5]

-

(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7]

-

(Optional) Hot Filtration: If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them.[10] Ensure your funnel and receiving flask are pre-heated to prevent premature crystallization.[7]

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[11] Once at room temperature, you may place the flask in an ice-water bath to maximize crystal yield.[10]

-

Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[11]

-

Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to dry completely. Drying to a constant weight is recommended to ensure all solvent has evaporated.[5]

References

-

University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization.pdf. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

-

California State University, Sacramento. (n.d.). Recrystallization1. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

-

ChemSrc. (2025, August 26). 1-(4-FLUOROPHENYL)-2-NITROPROPENE | CAS#:775-31-5. Retrieved from [Link]

-

YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

-

Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

-

Loba Chemie. (n.d.). 1-FLUORO-4-NITROBENZENE | 350-46-9. Retrieved from [Link]

-

Solubility of Things. (n.d.). Nitrobenzene. Retrieved from [Link]

-

University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

-

PubChem. (n.d.). C12H8F2N2O4. Retrieved from [Link]

- Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.

-

LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

-

California State University, Sacramento. (n.d.). Recrystallization1. Retrieved from [Link]

-

YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

-

Haz-Map. (n.d.). 1-Fluoro-4-nitrobenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrobenzene. Retrieved from [Link]

-

Sciencemadness Wiki. (2020, February 2). Nitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

Sources

- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. 4475-59-6|1-(4-Fluorophenoxy)-2-nitrobenzene|BLD Pharm [bldpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. athabascau.ca [athabascau.ca]

- 11. people.chem.umass.edu [people.chem.umass.edu]

Optimizing reaction conditions for the synthesis of 1-(4-Fluorophenoxy)-2-nitrobenzene

Topic: Optimization of Nucleophilic Aromatic Substitution (

Core Protocol: The "Gold Standard" Workflow

This protocol is designed for high reproducibility. It utilizes the

Reagent Selection Strategy

| Component | Recommended Reagent | Technical Rationale |

| Substrate (Electrophile) | 1-Fluoro-2-nitrobenzene | High Reactivity: Fluorine is the premier leaving group for |

| Nucleophile | 4-Fluorophenol | The para-fluorine atom is electron-withdrawing, slightly reducing nucleophilicity compared to phenol, requiring a competent base. |

| Base | Potassium Carbonate ( | Standard: Mild enough to prevent extensive side reactions but strong enough to deprotonate the phenol ( |

| Solvent | DMF or DMSO | Polar Aprotic: Essential to solvate the cation ( |

Step-by-Step Methodology

Safety Warning: Nitro-compounds are potential explosives and toxins. 4-Fluorophenol is corrosive. Perform all operations in a fume hood.

-

De-gassing (Critical): Sparge the solvent (DMF/DMSO) with nitrogen for 15 minutes prior to use. Oxygen can lead to oxidative byproducts at high temperatures.

-

Deprotonation:

-

Charge the reaction vessel with 4-Fluorophenol (1.0 equiv) and

(1.5 equiv) . -

Add DMF (0.5 M concentration) .

-

Stir at RT for 30 mins . Visible Change: The mixture will likely turn into a slurry as the phenoxide salt forms.

-

-

Addition:

-

Add 1-Fluoro-2-nitrobenzene (1.05 equiv) . Note: A slight excess of the electrophile ensures complete consumption of the difficult-to-remove phenol.

-

-

Reaction:

-

Heat to 80°C (for Fluoro-substrate) or 100-110°C (for Chloro-substrate).

-

Monitor via TLC (Solvent: 10% EtOAc/Hexanes) or HPLC.

-

Endpoint: Disappearance of 4-fluorophenol.

-

-

Workup:

-

Cool to RT. Pour mixture into ice-water (5x reaction volume) .

-

Precipitation: The product often precipitates as a solid. Filter and wash with water.

-

Extraction (if oil forms): Extract with EtOAc (3x).[2] Wash combined organics with 1M NaOH (removes unreacted phenol), then Water, then Brine. Dry over

.[3]

-

-

Purification:

-

Recrystallization from Ethanol or EtOH/Water is typically effective for nitro-diaryl ethers.

-

Mechanistic Visualization

The following diagram illustrates the

Caption: The addition of the phenoxide to the ring is the Rate Determining Step (RDS). The electronegative Fluorine atom on the substrate lowers the energy of TS1, accelerating the reaction compared to Chlorine.

Troubleshooting Guide

Issue: Low Yield (<50%)

| Potential Cause | Diagnosis | Corrective Action |

| Wet Solvent | High: | Action: Use anhydrous DMF/DMSO. Store |

| Incomplete Conversion | Medium: TLC shows remaining starting material after 12h. | Action: Increase temperature by 10°C. If using the Chloro-substrate, switch to the Fluoro-substrate or add a catalyst (0.1 eq |

| Substrate Decomposition | Low: Dark tarry mixture; multiple spots on TLC. | Action: Lower temperature. Ensure inert atmosphere ( |

Issue: Impurity Profile

-

Impurity A: 2-Nitrophenol. [4]

-

Origin: Hydrolysis of the starting material by trace water.

-

Removal: Wash organic layer thoroughly with 1M NaOH during workup. The nitrophenol becomes a water-soluble phenoxide salt.

-

-

Impurity B: Unreacted 4-Fluorophenol.

-

Origin: Stoichiometry error or stalled reaction.

-

Removal: Same as above; 1M NaOH wash is highly effective.

-

FAQ: Deep Dive for Optimization

Q: Why is 1-Fluoro-2-nitrobenzene preferred over 1-Chloro-2-nitrobenzene if Cl is a better leaving group in

Q: Can I use Acetone or Acetonitrile as a solvent?

A: Generally, no. While they are polar aprotic, their boiling points (56°C and 82°C) are often too low to drive the reaction to completion, especially with the Chloro-substrate. Furthermore, the solubility of inorganic carbonates (

Q: My reaction turned black. Is it ruined? A: Not necessarily. Nitro-aromatics are notorious for forming highly colored charge-transfer complexes or trace oxidation byproducts that darken the mixture. Rely on HPLC or TLC for purity, not color. If the yield is good, the color is likely a trace impurity removed during recrystallization (charcoal treatment can help).

Optimization Workflow Logic

Use this decision tree to optimize conditions if the standard protocol fails.

Caption: Step-wise logic for troubleshooting low conversion rates.

References

-

Bunnett, J. F. (1951). Mechanism and reactivity in aromatic nucleophilic substitution. Quarterly Reviews, Chemical Society.

-

Newby, J. et al. (2023). SNAr Solvents and Reagents: Green Chemistry Guide. ACS Green Chemistry Institute.

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: The Effect of the Leaving Group. Master Organic Chemistry.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CLV.—The preparation of diphenyl ethers - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. The reaction of 1-chloro-2-nitrobenzene with aqueous potassium hydroxide .. [askfilo.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Question Explain why 1-chloro-2-nitrobenzene reacts with aqueous KOH at h.. [askfilo.com]

How to minimize side reactions in copper-catalyzed diaryl ether synthesis

Welcome to the technical support hub for copper-catalyzed diaryl ether synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize the Ullmann condensation and related C-O coupling reactions. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you minimize side reactions and maximize the yield and purity of your desired products.

This document is structured to provide rapid answers through our FAQs and in-depth solutions in our Troubleshooting Guide.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered when performing copper-catalyzed diaryl ether synthesis.

Q1: What is the most common side reaction in an Ullmann diaryl ether synthesis?

The most frequently encountered side reactions are the homocoupling of the aryl halide to form a biaryl product and the reductive dehalogenation of the aryl halide starting material.[1][2] The formation of biaryl ethers from the homocoupling of the phenol component can also occur, though it is often less prevalent.

Q2: How do I choose the right ligand for my reaction?

Ligand selection is arguably the most critical parameter for a successful reaction, as ligands accelerate the coupling and allow for milder conditions.[1][3] There is no single "best" ligand; the optimal choice depends on your specific substrates.

-